molecular formula C15H19N7O2 B14142021 6-(4-methylpiperazin-1-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine CAS No. 676154-82-8

6-(4-methylpiperazin-1-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine

Cat. No.: B14142021
CAS No.: 676154-82-8
M. Wt: 329.36 g/mol
InChI Key: HYMXUMITAWFVRX-UHFFFAOYSA-N
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Description

6-(4-methylpiperazin-1-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine is a heterocyclic compound that contains a piperazine ring, a nitro group, and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methylpiperazin-1-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine typically involves the reaction of 4-methylpiperazine with a suitable pyrimidine derivative. One common method involves the use of 1-(phenyl)-1-H-pyrazole-4-carboxylic acid, which reacts with thionyl chloride (SOCl2) in the presence of dimethylformamide (DMF) to form an acyl chloride intermediate. This intermediate then reacts with 1-methylpiperazine to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-methylpiperazin-1-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced using common reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: The major product is the corresponding amino derivative.

    Reduction: The major product is the reduced form of the compound with the nitro group converted to an amino group.

    Substitution: The major products depend on the electrophile used and the specific reaction conditions.

Scientific Research Applications

6-(4-methylpiperazin-1-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(4-methylpiperazin-1-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase or topoisomerase, enzymes involved in DNA replication, thereby exhibiting antimicrobial activity . Additionally, it may interact with specific receptors or signaling pathways to exert its anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-methylpiperazin-1-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine is unique due to its specific combination of functional groups, which confer distinct biological activities. Its nitro group, piperazine ring, and phenyl group contribute to its diverse range of applications in medicinal chemistry and other fields.

Properties

CAS No.

676154-82-8

Molecular Formula

C15H19N7O2

Molecular Weight

329.36 g/mol

IUPAC Name

6-(4-methylpiperazin-1-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine

InChI

InChI=1S/C15H19N7O2/c1-20-7-9-21(10-8-20)14-12(22(23)24)13(16)18-15(19-14)17-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H3,16,17,18,19)

InChI Key

HYMXUMITAWFVRX-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=CC=C3

solubility

47.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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